molecular formula C19H17BrN2O3S B11348354 2-(4-bromophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide

2-(4-bromophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide

Cat. No.: B11348354
M. Wt: 433.3 g/mol
InChI Key: IWYPZQHNVQILCU-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide is an organic compound with a complex structure that includes bromophenoxy, methoxyphenyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol . This intermediate is then reacted with thionyl chloride to produce 2-(4-bromophenoxy)acetyl chloride. The acetyl chloride is subsequently reacted with 2-(4-methoxyphenyl)-1,3-thiazole-4-methylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide is unique due to its combination of bromophenoxy, methoxyphenyl, and thiazolyl groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C19H17BrN2O3S

Molecular Weight

433.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]acetamide

InChI

InChI=1S/C19H17BrN2O3S/c1-24-16-6-2-13(3-7-16)19-22-15(12-26-19)10-21-18(23)11-25-17-8-4-14(20)5-9-17/h2-9,12H,10-11H2,1H3,(H,21,23)

InChI Key

IWYPZQHNVQILCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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